4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid
Overview
Description
4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with trifluoromethyl-substituted reagents. One common method includes the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives . Another method involves the use of nano zinc oxide as a catalyst under solvent-free conditions, which avoids the use of hazardous acids or bases .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that utilize similar catalytic processes. The use of ionic liquids and ultrasound at room temperature has also been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-hydroxy and 7-trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, molecular iodine for catalytic synthesis, and various nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential as an anticancer agent due to its moderate cytotoxic activity.
Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by modifying the function of key enzymes and proteins involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death in cancer cells highlights its potential therapeutic value .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A parent compound with similar structural features but lacking the trifluoromethyl group.
7-(Trifluoromethyl)-4-quinolinol: A closely related compound with similar chemical properties.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Another fluorinated quinoline derivative with distinct reactivity and applications.
Uniqueness
4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid stands out due to the presence of both the hydroxy and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-7(3-5)15-8(10(17)18)4-9(6)16/h1-4H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRWWNYJQQTWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=CC2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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